(Cyclopropylsulfamoyl)dimethylamine

Overview

Description

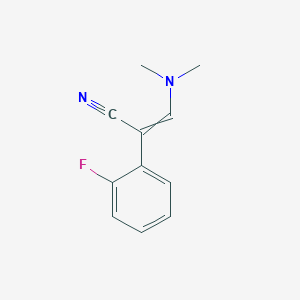

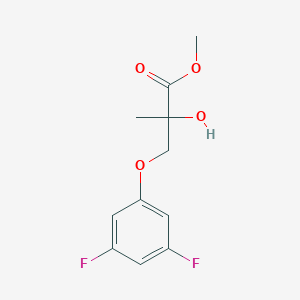

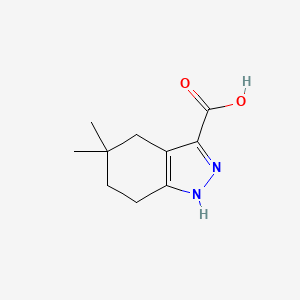

(Cyclopropylsulfamoyl)dimethylamine is an organic compound with the CAS Number: 1339583-29-7 and a molecular weight of 164.23 . It is also known by the IUPAC name N’-cyclopropyl-N,N-dimethylsulfamide . The compound is typically in an oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O2S/c1-7(2)10(8,9)6-5-3-4-5/h5-6H,3-4H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.23 . It is typically in an oil form .Scientific Research Applications

Medicinal Chemistry Applications

- Cytotoxic Properties and DNA Interaction : A study demonstrated the X-ray structure of a cytotoxic trans-platinum compound containing dimethylamine, revealing its potential for DNA interstrand cross-linking, sequence specificity, and inhibition of the B-Z DNA transition. These properties suggest its applicability in designing drugs targeting DNA interactions (Perez et al., 2000).

Polymer Science Applications

- Cyclopolymerization : Research on the cyclopolymerization of various N,N-dipropargylamines, including dimethyl analogs, highlighted the synthesis of polymers with unique ring structures. This process uses well-defined catalysts, contributing to materials science and polymer chemistry (Vygodskii et al., 2008).

Atmospheric Chemistry Applications

- Sulfuric Acid Nucleation : A computational study found that dimethylamine significantly enhances sulfuric acid nucleation in atmospheric conditions. This research offers insights into atmospheric chemistry, specifically in understanding particle formation and air quality impacts (Loukonen et al., 2010).

Organic Synthesis Applications

- C-H Activation and Carbonylation : Investigations into the use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations showcased the synthesis of dimethylamide from aryl bromides. This method presents an alternative to traditional carbonylation techniques, useful for organic synthesis (Wan et al., 2002).

- Superbasic Properties of Compounds : Studies on the basicity of N-[(Dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines showed these compounds possess high proton affinities and basicities, highlighting their potential in developing new superbase materials (Gattin et al., 2005).

properties

IUPAC Name |

(dimethylsulfamoylamino)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-7(2)10(8,9)6-5-3-4-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPSFEQPWRMJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)

![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)

![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)